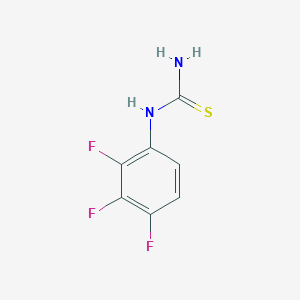

(2,3,4-Trifluorphenyl)thioharnstoff

Übersicht

Beschreibung

2,3,4-Trifluorophenylthiourea (TFPTU) is a heterocyclic compound containing a thiourea group and a trifluorophenyl group. It has a wide range of applications in organic synthesis, and has gained increasing attention in the recent years due to its unique properties. TFPTU has been used in various fields, such as pharmaceuticals, biochemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Thioharnstoff und seine Derivate, einschließlich „(2,3,4-Trifluorphenyl)thioharnstoff“, sind zu einem wichtigen Schwerpunkt im Bereich der organischen Synthese geworden . Sie werden in organischen Synthesereaktionen als Zwischenprodukte verwendet, was sie zu unglaublich vielseitigen Verbindungen macht .

Pharmazeutische Industrie

Thioharnstoffderivate werden in der pharmazeutischen Industrie aufgrund ihrer vielfältigen biologischen Anwendungen eingesetzt . Sie waren aufgrund ihrer antibakteriellen, antifungalen, antimykobakteriellen und antileprotischen Aktivitäten von Interesse .

Antimikrobielle Eigenschaften

Thioharnstoffderivate haben signifikante antimikrobielle Eigenschaften gezeigt . Untersuchungen haben gezeigt, dass sie zahlreiche vorteilhafte Eigenschaften besitzen, darunter antimikrobielle Wirkungen .

Antioxidative Eigenschaften

Thioharnstoffderivate sind bekannt für ihre antioxidativen Eigenschaften . Sie können dazu beitragen, schädliche freie Radikale im Körper zu neutralisieren und tragen so zur allgemeinen Gesundheit bei .

Antikrebs-Eigenschaften

Thioharnstoffderivate haben aufgrund ihrer Antikrebs-Eigenschaften Potenzial im Bereich der Krebsforschung gezeigt . Sie wurden auf ihr Potenzial zur Hemmung des Wachstums von Krebszellen untersucht

Wirkmechanismus

Target of Action

The primary target of (2,3,4-Trifluorophenyl)thiourea are the amine groups found in proteins and other biomolecules . These amine groups play a crucial role in the structure and function of these biomolecules.

Mode of Action

(2,3,4-Trifluorophenyl)thiourea interacts with its targets by reacting with the amine groups in proteins and other biomolecules . This reaction forms a thiourea linkage , which alters the structure and function of the biomolecule . This alteration can have significant effects on the biomolecule’s activity and interactions.

Biochemical Pathways

Given that it reacts with amine groups in proteins and other biomolecules , it can be inferred that it may affect a wide range of biochemical pathways. These pathways could include those involving protein synthesis, signal transduction, and enzymatic reactions, among others.

Pharmacokinetics

The compound’s molecular weight (18916 g/mol) and its physical properties such as density (143 g/mL at 25ºC), boiling point (210-213ºC), and vapor pressure (00797mmHg at 25°C) suggest that it may have good bioavailability .

Result of Action

The result of (2,3,4-Trifluorophenyl)thiourea’s action is the alteration of the structure and function of proteins and other biomolecules . This can lead to changes in the activity and interactions of these biomolecules, potentially affecting a wide range of biological processes.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Cellular Effects

It is hypothesized that (2,3,4-Trifluorophenyl)thiourea may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that (2,3,4-Trifluorophenyl)thiourea exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is hypothesized that the effects of (2,3,4-Trifluorophenyl)thiourea may change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is hypothesized that the effects of (2,3,4-Trifluorophenyl)thiourea may vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is hypothesized that (2,3,4-Trifluorophenyl)thiourea may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that (2,3,4-Trifluorophenyl)thiourea may interact with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is hypothesized that (2,3,4-Trifluorophenyl)thiourea may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2,3,4-trifluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUYOKLFOWYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=S)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380739 | |

| Record name | 2,3,4-Trifluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175205-26-2 | |

| Record name | 2,3,4-Trifluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

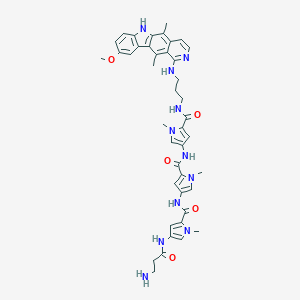

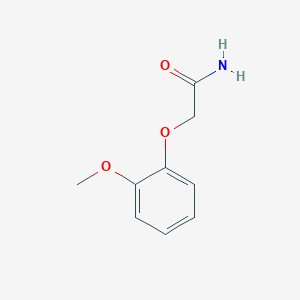

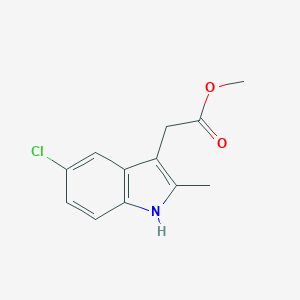

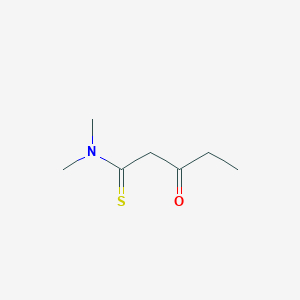

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)

![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)